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Compound of Interest

Compound Name: C.I. Acid yellow 42

Cat. No.: B033771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (UV-Vis and

FT-IR) for the disazo dye, C.I. Acid Yellow 42. Due to the limited availability of published, peer-

reviewed spectroscopic data specifically for this dye, this document combines foundational

information with generalized experimental protocols and representative data from structurally

similar compounds. This approach offers a robust framework for researchers undertaking the

analysis of C.I. Acid Yellow 42 and related azo dyes.

Introduction to C.I. Acid Yellow 42
C.I. Acid Yellow 42 is a synthetic organic compound classified as a double azo dye.[1] Its

chemical structure is characterized by two azo (-N=N-) groups, which act as the primary

chromophore responsible for its yellow color. The molecule also contains sulfonate groups,

which enhance its solubility in water, a key characteristic of acid dyes.

Chemical Properties of C.I. Acid Yellow 42
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Property Value

C.I. Name Acid Yellow 42

C.I. Number 22910

CAS Number 6375-55-9

Molecular Formula C₃₂H₂₄N₈Na₂O₈S₂[1]

Molecular Weight 758.69 g/mol [1]

Appearance Bright yellow powder[2][3]

Solubility Soluble in water and ethanol[2][3]

Spectroscopic Analysis Workflow
The spectroscopic characterization of a dye like C.I. Acid Yellow 42 follows a systematic

workflow, from sample preparation to data interpretation. This process is crucial for quality

control, structural elucidation, and understanding the dye's photophysical properties.
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Spectroscopic Analysis Workflow for C.I. Acid Yellow 42

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

UV-Vis:
Dissolution in a suitable solvent (e.g., water, ethanol)

UV-Vis Spectrophotometry:
Scan across UV and visible range (e.g., 200-800 nm)

Solution

FT-IR:
Preparation of a KBr pellet, Nujol mull, or use of ATR

FT-IR Spectroscopy:
Scan mid-infrared range (e.g., 4000-400 cm⁻¹)

Solid Sample

Determination of λmax
(Wavelength of Maximum Absorbance)

Identification of characteristic functional group vibrations
(e.g., -N=N-, -SO₃H, aromatic C-H)

Click to download full resolution via product page

Caption: A diagram illustrating the general workflow for the spectroscopic analysis of C.I. Acid
Yellow 42.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within a dye

molecule. The absorption of light in the ultraviolet and visible regions corresponds to the

excitation of electrons to higher energy levels. The wavelength of maximum absorbance (λmax)

is a critical parameter for identifying and quantifying the dye.

Experimental Protocol for UV-Vis Spectroscopy
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This protocol provides a generalized procedure for obtaining the UV-Vis absorption spectrum of

an acid azo dye.

Materials and Equipment:

C.I. Acid Yellow 42

Spectroscopic grade solvent (e.g., deionized water, ethanol)

Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

Dual-beam UV-Vis spectrophotometer

Procedure:

Preparation of Stock Solution: Accurately weigh a small amount of C.I. Acid Yellow 42 and

dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock

solution of a specific concentration (e.g., 100 mg/L).

Preparation of Working Solutions: Perform serial dilutions of the stock solution to obtain a

range of concentrations (e.g., 1, 2, 5, 10, 20 mg/L).

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

Baseline Correction: Fill a quartz cuvette with the solvent blank and place it in the reference

and sample holders to record a baseline spectrum.

Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with

the working solution, then fill the cuvette and place it in the sample holder. Record the

absorbance spectrum over a desired wavelength range (e.g., 200-800 nm).

Data Analysis: From the resulting spectra, identify the wavelength of maximum absorbance

(λmax).

UV-Vis Spectroscopic Data
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While a definitive published λmax for C.I. Acid Yellow 42 was not found, a study on the

photocatalytic decolorization of a closely named "dispersive yellow 42 dye" monitored the

process at a wavelength of 488 nm, suggesting this may be in the region of the λmax.[4] For

structurally similar azo dyes, the λmax is typically observed in the 400-500 nm range. For

instance, Acid Yellow 36 has a λmax at 436 nm.[5]

Representative UV-Vis Data for Acid Azo Dyes

Dye Solvent λmax (nm)

Dispersive Yellow 42 (related) Aqueous ~488[4]

Acid Yellow 36 Aqueous 436[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The absorption of infrared radiation corresponds to the vibrational transitions of

specific chemical bonds.

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for analyzing solid

samples.

Materials and Equipment:

C.I. Acid Yellow 42

FT-IR grade potassium bromide (KBr), dried

Agate mortar and pestle

Pellet press

FT-IR spectrometer
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Procedure:

Sample Preparation: Grind a small amount (1-2 mg) of C.I. Acid Yellow 42 into a fine

powder using an agate mortar and pestle.

Mixing: Add approximately 100-200 mg of dry KBr to the mortar and thoroughly mix with the

dye sample by grinding.

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic

press to form a thin, transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Spectrum Collection: Record the FT-IR spectrum over the desired wavenumber range (e.g.,

4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be

recorded and automatically subtracted from the sample spectrum.

FT-IR Spectroscopic Data
A detailed, published FT-IR spectrum with peak assignments for C.I. Acid Yellow 42 is not

readily available. However, based on its known chemical structure and data from similar

sulfonated azo dyes, the following table summarizes the expected characteristic vibrational

frequencies.

Expected FT-IR Peak Assignments for C.I. Acid Yellow 42
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3450 - 3300 N-H stretching
Amine/Amide (from pyrazolone

tautomer)

3100 - 3000 C-H stretching Aromatic rings

~1650 C=O stretching Pyrazolone ring

1600 - 1450 C=C stretching Aromatic rings

~1450 -N=N- stretching Azo group

1250 - 1150 S=O stretching (asymmetric) Sulfonate group (-SO₃⁻)

1050 - 1000 S=O stretching (symmetric) Sulfonate group (-SO₃⁻)

850 - 750 C-H bending (out-of-plane) Substituted aromatic rings

Note: The exact positions of these peaks can vary depending on the specific molecular

environment and sample preparation method.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic

characterization of C.I. Acid Yellow 42 using UV-Vis and FT-IR techniques. While specific,

publicly available spectral data for this dye is limited, the provided experimental protocols and

representative data from analogous compounds offer a valuable resource for researchers.

Accurate and consistent application of these spectroscopic methods is essential for the quality

control, characterization, and development of applications for C.I. Acid Yellow 42 and other

related azo dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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